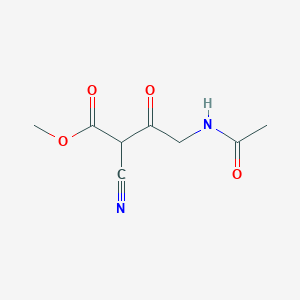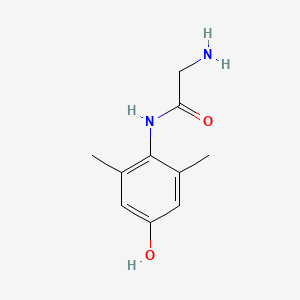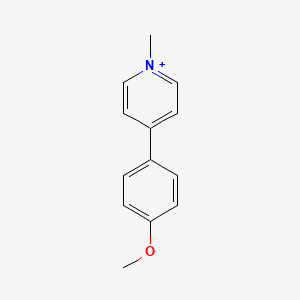
Pyridinium, 4-(4-methoxyphenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is a quaternary ammonium compound that features a pyridinium ring substituted with a 4-methoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- typically involves the reaction of 4-methoxybenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) overnight. The product is then purified by washing with ethyl acetate and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the reagents used.
科学研究应用
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological membranes.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
相似化合物的比较
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Similar structure but with a dimethylamino group instead of a methoxy group.
4-(4-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a pyridinium ring.
Uniqueness
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds.
属性
CAS 编号 |
106777-09-7 |
|---|---|
分子式 |
C13H14NO+ |
分子量 |
200.26 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-9-7-12(8-10-14)11-3-5-13(15-2)6-4-11/h3-10H,1-2H3/q+1 |
InChI 键 |
MFWLGFBFWGSJHU-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


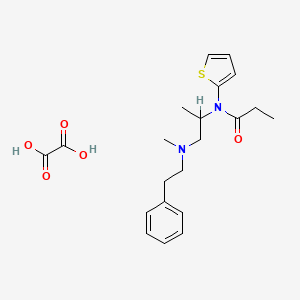
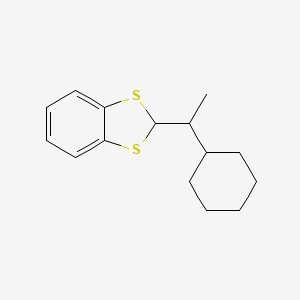
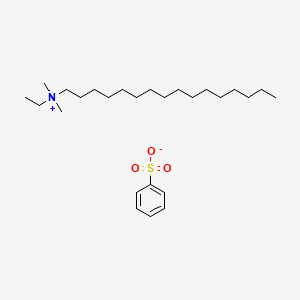
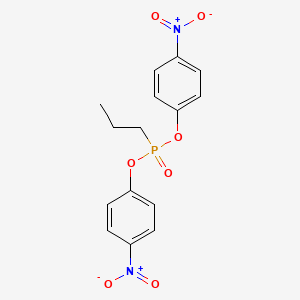
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
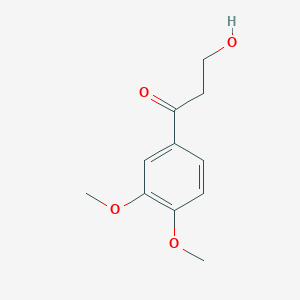
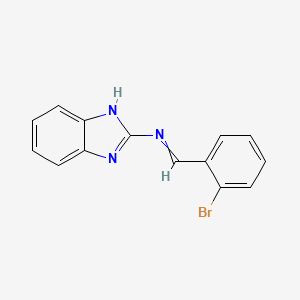
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
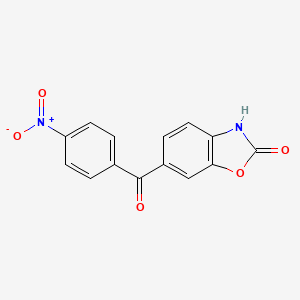
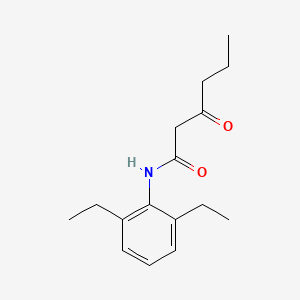
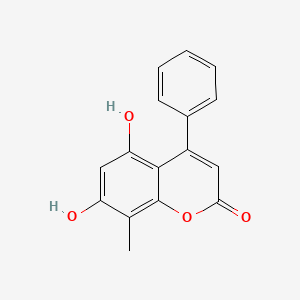
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
